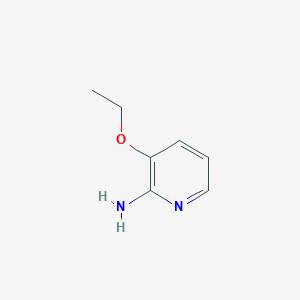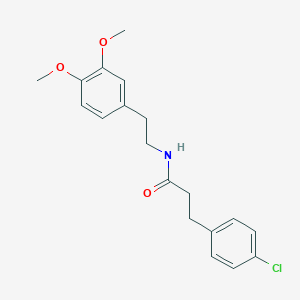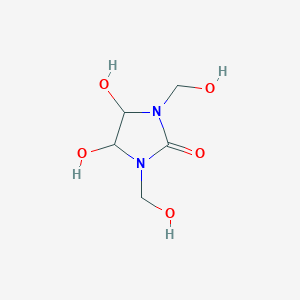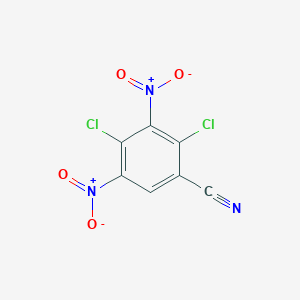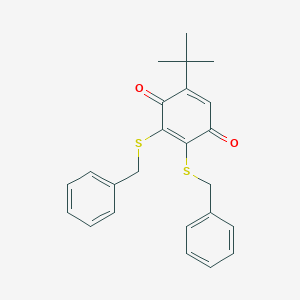
2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone (DBTBQ) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. DBTBQ belongs to the class of benzoquinones, which are known for their diverse biological and chemical properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. The induction of oxidative stress by 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone may contribute to its anticancer activity and other biological effects.
Efectos Bioquímicos Y Fisiológicos
2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been shown to exhibit a range of biochemical and physiological effects, including anticancer activity, antioxidant activity, and inhibition of enzyme activity. 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function. 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has also been shown to exhibit antioxidant activity by scavenging free radicals and protecting against oxidative damage. In addition, 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone in lab experiments is its relatively simple synthesis and availability. 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone can be synthesized on a large scale and is commercially available. However, 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone is also known to be unstable and can decompose under certain conditions, which may limit its use in some experiments. In addition, 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone is known to be toxic and should be handled with care.
Direcciones Futuras
There are several potential future directions for research involving 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone. One area of interest is the development of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone-based materials with novel properties, such as conductive or magnetic materials. Another area of interest is the investigation of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone's potential as a redox mediator in organic solar cells. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone and its potential applications in medicinal chemistry.
Métodos De Síntesis
The synthesis of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone involves the reaction of 2,3-dibenzylthiophene with tert-butyl hydroperoxide in the presence of a catalytic amount of molybdenum hexacarbonyl. The reaction proceeds through a radical mechanism and yields 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone as the major product. The synthesis of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone is relatively simple and can be performed on a large scale.
Aplicaciones Científicas De Investigación
2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been investigated for its potential applications in various fields of scientific research. In medicinal chemistry, 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has also been investigated for its potential use as a redox mediator in organic solar cells and as a catalyst in organic reactions. In materials science, 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been used as a building block for the synthesis of novel materials with interesting properties.
Propiedades
Número CAS |
135432-47-2 |
|---|---|
Nombre del producto |
2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone |
Fórmula molecular |
C24H24O2S2 |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
2,3-bis(benzylsulfanyl)-5-tert-butylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H24O2S2/c1-24(2,3)19-14-20(25)22(27-15-17-10-6-4-7-11-17)23(21(19)26)28-16-18-12-8-5-9-13-18/h4-14H,15-16H2,1-3H3 |
Clave InChI |
CESZLEICCACLBO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=O)C(=C(C1=O)SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)C1=CC(=O)C(=C(C1=O)SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
Otros números CAS |
135432-47-2 |
Sinónimos |
2,3-dibenzylthio-6-tert-butyl-4-benzoquinone BQSBn-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



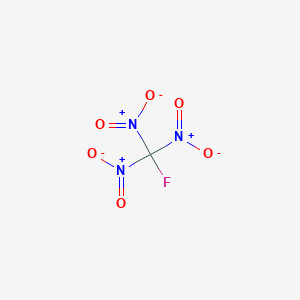
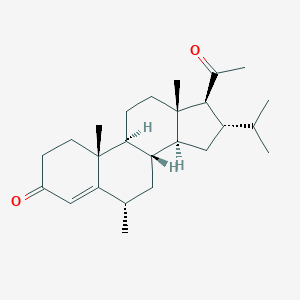
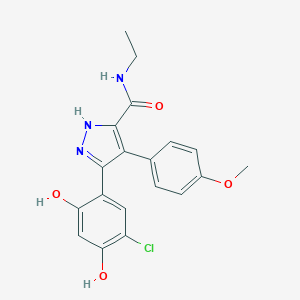

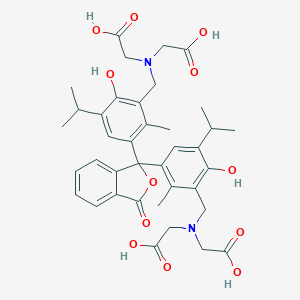

![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)
